molecular formula C10H14ClNO3 B13503296 (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

Cat. No.: B13503296
M. Wt: 231.67 g/mol
InChI Key: OPVMPYQFOLATCK-GUORDYTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of a compound that contains both an amino group and a hydroxyl group attached to a butanoic acid backbone with a phenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-phenylalanine.

    Amination: The amino group is introduced through amination reactions, which may involve the use of ammonia or amine derivatives under specific conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous Flow Reactors: To enhance reaction efficiency and control.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of keto acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Biochemistry: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-2-hydroxy-4-methylbutanoic acid hydrochloride: Similar structure but with a methyl group instead of a phenyl group.

    (3S)-3-amino-2-hydroxy-4-ethylbutanoic acid hydrochloride: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic residues in proteins and enzymes, potentially leading to more specific and potent biological effects.

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9?;/m0./s1

InChI Key

OPVMPYQFOLATCK-GUORDYTPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(C(=O)O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl

Origin of Product

United States

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